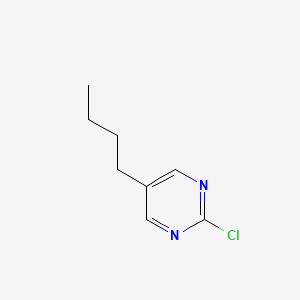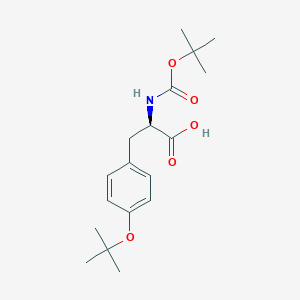
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride
Descripción general
Descripción
“(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride” is a chiral amine. It has a CAS Number of 1010811-75-2 and a linear formula of C13H20ClNO . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride” is 1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m1./s1 . The molecular weight of the compound is 241.76 .Physical And Chemical Properties Analysis
“(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride” is a solid substance . It should be stored in a sealed container in a dry room at room temperature .Aplicaciones Científicas De Investigación
Environmental Exposure and Metabolism
Environmental Exposure to Plasticizers :
- Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a plasticizer to replace phthalates, has been studied for environmental exposure levels in U.S. adults. The study measured urinary concentrations of DINCH metabolites, suggesting these metabolites as potential biomarkers for DINCH exposure assessment even at environmental exposure levels (Silva et al., 2013).
Metabolic Analysis of Plasticizers :
- A comprehensive study on the metabolic fate of Hexamoll® DINCH® in humans revealed extensively oxidized metabolites characterized by multiple side chain oxidation and breakdown, and hydroxylation at the cyclohexane ring. These findings are crucial for understanding the metabolism of DINCH and developing specific biomarkers for exposure assessment (Schütze et al., 2016).
Exposure Assessment of Plasticizers in Children :
- The novel non-phthalate plasticizer di-(iso-nonyl)-cyclohexane-1,2-dicarboxylate (DINCH) was evaluated for exposure in Portuguese children. The study detected DINCH metabolites in all analyzed urine samples, providing insights into the omnipresent exposure of children to DINCH and suggesting the need for further research to unveil significant sources and routes of exposure (Correia-Sá et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(1R,2R)-2-phenylmethoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12-13H,4-5,8-10,14H2;1H/t12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDBKOFUCJGDJN-OJERSXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Benzyloxy)cyclohexanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Chloropyridin-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1519294.png)


![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1519301.png)









